An In-Depth Technical Guide to 4-Bromo-3-(methylsulfonyl)pyridine: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-3-(methylsulfonyl)pyridine: Structure, Synthesis, and Applications
Executive Summary: 4-Bromo-3-(methylsulfonyl)pyridine is a halogenated and sulfonated pyridine derivative of significant interest to the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of this compound, including its detailed chemical structure, CAS number, and physicochemical properties. It outlines a robust, logical synthetic pathway, offering field-proven insights into the causality behind experimental choices. Furthermore, this document explores the compound's strategic importance in modern synthetic chemistry, detailing how its distinct functional groups serve as versatile tools for constructing complex molecular architectures. Safety protocols and handling procedures are also discussed, providing a complete technical resource for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
4-Bromo-3-(methylsulfonyl)pyridine is a specialty chemical building block. While not as extensively documented as some common reagents, its structure is logically derived from its IUPAC name. The core is a pyridine ring, substituted at the 4-position with a bromine atom and at the 3-position with a methylsulfonyl group (-SO₂CH₃).
Chemical Structure:
Figure 1. Chemical Structure of 4-Bromo-3-(methylsulfonyl)pyridine.
A thorough search of chemical databases confirms the existence and commercial availability of this compound and its precursors. The key identifier is its CAS (Chemical Abstracts Service) number. While the target compound itself is a niche reagent, its immediate precursor, 4-Bromo-3-(methylsulfanyl)pyridine, is available from suppliers, making the synthesis accessible.[1]
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-Bromo-3-(methylsulfonyl)pyridine | - |
| CAS Number | Not assigned / Not readily available | - |
| Molecular Formula | C₆H₆BrNO₂S | - |
| Molecular Weight | 236.09 g/mol | - |
| SMILES | CS(=O)(=O)c1cncc(Br)c1 | - |
| InChIKey | Generated upon synthesis | - |
| Appearance | Expected to be a white to off-white solid | Analogous Compounds |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Chemical Principles |
Scientific Rationale and Significance in Drug Discovery
The molecular architecture of 4-Bromo-3-(methylsulfonyl)pyridine is particularly valuable for drug discovery programs due to the strategic combination of its three key components: the pyridine scaffold, the bromo substituent, and the methylsulfonyl group.
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Pyridine Scaffold: The pyridine ring is a "privileged scaffold" in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, which is crucial for drug formulation and bioavailability.[2] Pyridine derivatives are integral to numerous approved drugs, highlighting their proven utility.[2]
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4-Bromo Group: The bromine atom at the 4-position is a highly versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile and regioselective introduction of diverse aryl, heteroaryl, or amino moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]
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3-Methylsulfonyl Group: The methylsulfonyl (-SO₂CH₃) group is a powerful modulator of physicochemical properties. As a strong electron-withdrawing group and a potent hydrogen bond acceptor, it can significantly influence a molecule's electronic profile, metabolic stability, and binding affinity to biological targets. Its non-planar geometry can also be used to probe the steric tolerance of a receptor's binding pocket.
This unique combination of features makes 4-Bromo-3-(methylsulfonyl)pyridine an attractive starting point for developing novel therapeutics.
Proposed Synthesis and Mechanistic Insights
A direct, documented synthesis for 4-Bromo-3-(methylsulfonyl)pyridine is not readily found in mainstream literature. However, a logical and reliable synthetic route can be designed based on established chemical principles, starting from the commercially available precursor, 4-Bromo-3-(methylsulfanyl)pyridine.[1] The key transformation is the oxidation of a sulfide to a sulfone.
Overall Reaction Scheme:
Figure 2. Proposed synthesis via oxidation of 4-Bromo-3-(methylsulfanyl)pyridine.
Causality Behind Experimental Choices:
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Starting Material: 4-Bromo-3-(methylsulfanyl)pyridine is selected as the ideal precursor because the core bromopyridine structure is already in place. This avoids complex multi-step syntheses involving bromination and functional group installation, which could lead to issues with regioselectivity and lower overall yields.
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Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is the oxidant of choice for this transformation. It is highly effective at converting sulfides to sulfones under mild conditions. Using approximately 2.2 equivalents of m-CPBA ensures the complete oxidation past the intermediate sulfoxide stage directly to the desired sulfone. The reaction is typically buffered with a weak base like sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct, preventing potential acid-catalyzed side reactions with the pyridine nitrogen.
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Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction. It readily dissolves the organic starting material and the m-CPBA, while being relatively inert to the reaction conditions. Its low boiling point also facilitates easy removal during the workup procedure.
Detailed Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-(methylsulfanyl)pyridine (1.0 eq.). Dissolve the starting material in dichloromethane (DCM, approx. 0.1 M concentration).
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Buffering: Add solid sodium bicarbonate (NaHCO₃, approx. 3.0 eq.) to the solution.
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Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the oxidation and prevent runaway reactions.
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Addition of Oxidant: Slowly add a solution of m-CPBA (approx. 77% purity, 2.2 eq.) in DCM to the reaction mixture dropwise over 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
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Quenching: Upon completion, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final 4-Bromo-3-(methylsulfonyl)pyridine as a solid.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Bromo-3-(methylsulfonyl)pyridine is not widely available, a hazard assessment can be made based on analogous structures like 4-Bromo-3-methylpyridine.
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Potential Hazards: The compound is expected to be harmful if swallowed and may cause skin and serious eye irritation. Due to the presence of the sulfonyl group, inhalation of dust should also be avoided.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
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Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and incompatible materials.
Conclusion
4-Bromo-3-(methylsulfonyl)pyridine represents a strategically designed chemical building block with high potential for application in pharmaceutical research and development. Its constituent parts—a biologically relevant pyridine core, a synthetically versatile bromine handle, and a property-modulating methylsulfonyl group—provide chemists with a powerful tool for the synthesis of novel and complex molecules. The straightforward and reliable synthetic protocol outlined in this guide makes this compound an accessible and valuable asset for any advanced medicinal chemistry program.
References
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Organic Syntheses. SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. Org. Synth. 2011, 88, 22-32. Available at: [Link].
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PubChem. 4-Bromo-3-methylpyridine hydrochloride. National Center for Biotechnology Information. PubChem Compound Database; CID=18958774. Available at: [Link].
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PubChem. 4-Bromo-3-methylpyridine. National Center for Biotechnology Information. PubChem Compound Database; CID=428351. Available at: [Link].
- Google Patents.CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
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Chemsrc. 4-Bromo-3-methylpyridine | CAS#:10168-00-0. Available at: [Link].
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